molecular formula C18H11Cl3N2O4 B3686383 (5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3686383
M. Wt: 425.6 g/mol
InChI Key: POPBLAVJOKFJIU-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methoxybenzaldehyde with 1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the chlorinated phenyl groups, potentially converting them to less chlorinated or dechlorinated derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorinated positions, where nucleophiles can replace chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of less chlorinated or dechlorinated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical studies often focus on its efficacy and safety profiles.

Industry: In the industrial sector, the compound is utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which (5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Uniqueness: (5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of both chlorinated phenyl groups and a diazinane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N2O4/c1-27-15-5-2-9(7-13(15)21)6-11-16(24)22-18(26)23(17(11)25)14-4-3-10(19)8-12(14)20/h2-8H,1H3,(H,22,24,26)/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPBLAVJOKFJIU-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.